molecular formula C12H21NO3 B2813983 Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate CAS No. 2227154-95-0

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate

Cat. No.: B2813983
CAS No.: 2227154-95-0
M. Wt: 227.304
InChI Key: RCJJUXLHMUNASC-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a chemical building block of interest in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amine , a widely used and highly stable protecting group that safeguards the amine functionality during synthetic transformations elsewhere on the molecule . The molecule also contains a reactive 3-oxocyclopentyl ketone, which can serve as a handle for further carbon-carbon bond formation via enolate chemistry or nucleophilic addition . The primary research application of this compound is as a versatile intermediate in the synthesis of more complex molecules . The Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid, to regenerate the free amine without affecting other sensitive functional groups . This makes it particularly valuable for the multi-step synthesis of natural products, active pharmaceutical ingredients (APIs), and novel chemical entities. The ketone functionality allows for molecular diversification, enabling researchers to explore structure-activity relationships. This compound is intended for use by qualified laboratory professionals and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-6-9-4-5-10(14)8-9/h9H,4-8H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJJUXLHMUNASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclopentyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and 3-oxocyclopentyl ethyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Cyclic Ketone-Containing Carbamates

The 3-oxocyclopentyl group distinguishes this compound from carbamates with other cyclic ketone systems. Key analogs include:

Compound Name CAS Number Ring Size Similarity Score Key Differences
tert-Butyl (3-oxocyclohexyl)carbamate 885280-38-6 6-membered 0.98 Larger ring size reduces steric strain
tert-Butyl 3-oxocyclobutylcarbamate 154748-49-9 4-membered 0.94 Smaller ring increases ring strain
(R)-tert-Butyl (4-oxobutan-2-yl)carbamate 497861-77-5 Acyclic 0.89 Lack of ring structure enhances flexibility
  • Impact of Ring Size : The 5-membered cyclopentyl ring balances steric hindrance and stability, offering intermediate reactivity compared to cyclohexyl (less strained) and cyclobutyl (highly strained) analogs .
  • Synthetic Utility : Cyclopentyl derivatives often exhibit higher yields in coupling reactions (e.g., 77% in benzimidazolone synthesis) compared to cyclobutyl analogs, which may require harsher conditions .

Substituent Variations

Variations in the alkyl chain or aromatic substituents significantly alter physicochemical and biological properties:

Compound Name Key Substituent LCMS [M-Boc+H]+ Yield Application
tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate Chlorobenzimidazolone 212 77% Inhibitor synthesis for 8-oxo targets
tert-Butyl N-[1-(3-fluorophenyl)-3-oxopropan-2-yl]carbamate 3-Fluorophenyl N/A N/A Intermediate for fluorinated drugs
tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Aminoethyl-cyclobutyl N/A N/A Peptide backbone modification
  • Electron-Withdrawing Groups : Chloro and fluoro substituents enhance electrophilicity, improving binding to biological targets (e.g., enzyme active sites) .
  • Aminoethyl Chains: Increase solubility in aqueous media, critical for pharmacokinetic optimization .

Biological Activity

Tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate is a carbamate derivative characterized by its unique structure, which includes a tert-butyl group and a cyclopentyl ketone moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Chemical Structure and Properties

The chemical formula for this compound is C11H19N1O3C_{11}H_{19}N_{1}O_{3}, with a CAS number of 847416-99-3. The presence of the tert-butyl group enhances its lipophilicity, influencing its solubility and biological interactions. The cyclopentane ring substituted with a ketone group at the 3-position is significant for its reactivity and potential biological effects.

In Vitro Studies

In vitro studies have indicated that similar carbamate derivatives exhibit anti-inflammatory and anticancer properties. For instance, compounds with structural similarities have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-2 has been associated with reduced inflammation and pain relief.

CompoundCOX-1 InhibitionCOX-2 InhibitionReference
Tert-butyl carbamateModerateHigh
Related carbamate derivativesVariableSignificant

In Vivo Studies

While direct studies on this compound in vivo are sparse, related compounds have shown efficacy in animal models for pain management and inflammation reduction. For example, studies involving ethyl carbamate demonstrated its utility in tumor targeting and imaging applications, suggesting that similar mechanisms could be explored for this compound.

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of structurally similar compounds in murine models. Results indicated a significant reduction in paw edema when treated with these compounds compared to control groups.
  • Anticancer Potential : Another investigation focused on the cytotoxic effects of related carbamates on cancer cell lines. The results showed dose-dependent inhibition of cell proliferation, highlighting the potential for this compound as an anticancer agent.

Applications

The unique structure of this compound suggests several potential applications:

  • Medicinal Chemistry : As a scaffold for developing new anti-inflammatory or anticancer agents.
  • Organic Synthesis : Used as a reagent for synthesizing other complex organic molecules.

Q & A

Q. What are the common synthetic routes for tert-butyl N-[2-(3-oxocyclopentyl)ethyl]carbamate, and what reagents are typically employed?

The synthesis typically involves coupling tert-butyl carbamate or tert-butyl chloroformate with amine derivatives. For example:

  • Route 1 : Reacting tert-butyl carbamate with 3-(2-aminoethyl)cyclopentanone under basic conditions (e.g., triethylamine) in a polar aprotic solvent like DMF or THF .
  • Route 2 : Using tert-butyl chloroformate with a pre-functionalized cyclopentyl ethylamine precursor, followed by oxidation to introduce the 3-oxo group .
Method ReagentsSolventYield Range
Route 1tert-butyl carbamate, 3-(2-aminoethyl)cyclopentanone, Et₃NDMF/THF60-75%
Route 2tert-butyl chloroformate, cyclopentyl ethylamine derivative, NaHCO₃Dichloromethane50-65%

Q. How can the structure of this compound be confirmed using spectroscopic methods?

  • NMR Spectroscopy : ¹H NMR identifies protons on the tert-butyl group (δ ~1.4 ppm, singlet), carbamate NH (δ ~5.2 ppm, broad), and cyclopentyl ketone (δ ~2.5–2.8 ppm, multiplet). ¹³C NMR confirms the carbonyl (C=O) at ~175 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS validates the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.1596) .
  • X-ray Crystallography : Single-crystal analysis using SHELX software provides unambiguous confirmation of stereochemistry and bond angles .

Q. What are the key functional groups influencing the compound’s reactivity?

The tert-butyl carbamate acts as a protective group for amines, while the 3-oxocyclopentyl moiety enables nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., NaBH₄). The ethyl spacer enhances conformational flexibility, affecting binding in biological assays .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Molecular Docking : Tools like AutoDock or Schrödinger simulate binding to enzyme active sites (e.g., cyclin-dependent kinases). Parameters include Gibbs free energy (ΔG) and binding pose validation via RMSD analysis .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., hydrogen bonds with catalytic lysines) .
  • Example : Docking studies with tert-butyl carbamate derivatives showed affinity for ATP-binding pockets due to hydrophobic tert-butyl interactions .

Q. What strategies resolve contradictions in reported reactivity across studies?

  • Control Experiments : Replicate reactions under standardized conditions (solvent purity, inert atmosphere) to isolate variables .
  • Analytical Cross-Validation : Compare NMR, HPLC, and HRMS data to confirm product identity when unexpected byproducts arise .
  • Case Study : Discrepancies in ketone reduction yields (30–80%) were traced to competing pathways (e.g., over-reduction to cyclopentanol); optimizing stoichiometry of NaBH₄/CeCl₃ resolved this .

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